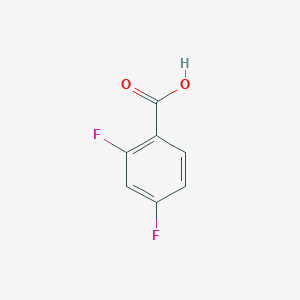

2,4-Difluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIFYEWYWYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166397 | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1583-58-0 | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1583-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluorobenzoic acid basic properties and structure

An In-depth Technical Guide on 2,4-Difluorobenzoic Acid: Core Properties and Structure

Introduction

2,4-Difluorobenzoic acid is an aromatic halogenated carboxylic acid characterized by a benzene (B151609) ring substituted with two fluorine atoms and a carboxylic acid group.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents and selective enzyme inhibitors, as well as in the preparation of liquid crystals and specialty polymers.[1] The presence of fluorine atoms imparts enhanced metabolic stability, making its structural motif valuable in medicinal chemistry.[1] This document provides a comprehensive overview of its fundamental properties, structure, and the experimental methodologies used for their determination.

Chemical Structure

The molecular structure of 2,4-Difluorobenzoic acid consists of a benzoic acid core with fluorine atoms substituted at positions 2 and 4 relative to the carboxyl group.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences the compound's acidity, reactivity, and overall physicochemical properties compared to unsubstituted benzoic acid.[1]

-

SMILES : OC(=O)c1ccc(F)cc1F[4]

Physicochemical Properties

The core quantitative properties of 2,4-Difluorobenzoic acid are summarized in the table below. These parameters are critical for its application in chemical synthesis and drug development.

| Property | Value | Source(s) |

| CAS Number | 1583-58-0 | [2][3] |

| Molecular Weight | 158.10 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 185 - 190 °C | [2][4][5] |

| Boiling Point | ~241 °C | [2] |

| pKa | 3.29 (experimental); 3.21 (predicted) | [1][2][6] |

| Water Solubility | Sparingly soluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of chemical compounds. Below are protocols for key experiments related to 2,4-Difluorobenzoic acid.

Synthesis via Hydrolysis of 2,4-Difluorobenzonitrile

One common laboratory-scale synthesis of 2,4-Difluorobenzoic acid involves the hydrolysis of the corresponding nitrile. This method is valued for its high yield.[7]

Protocol:

-

Dissolution : Dissolve 2,4-Difluorobenzonitrile (2 mmol) in 5 ml of an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄).

-

Heating : Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.

-

Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Precipitation : Upon completion, pour the reaction mixture into ice-cold water. The product, 2,4-Difluorobenzoic acid, will precipitate out of the solution.

-

Isolation : Filter the precipitate from the solution and dry it thoroughly. The resulting product is typically of high purity (>90%) and may not require further purification.[7]

Caption: Workflow for the synthesis of 2,4-Difluorobenzoic acid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a precise method for its determination.[8]

Protocol:

-

Solution Preparation : Prepare a solution of 2,4-Difluorobenzoic acid (e.g., 5 x 10⁻⁴ mol L⁻¹) in a suitable solvent system (e.g., water or an acetonitrile-water mixture). To maintain constant ionic strength, add a salt like KCl (0.1 mol L⁻¹).

-

Electrode Calibration : Calibrate the Ag/AgCl combined pH electrode system using Gran's method to determine the standard electrode potential (Eº).[8]

-

Titration Setup : Place the solution in a thermostated cell (25 ± 0.1 °C) and stir magnetically under a nitrogen atmosphere to prevent interference from atmospheric CO₂.

-

Titration : Titrate the solution with a standardized strong base (e.g., KOH solution), recording the pH (or electromotive force, e.m.f) after each addition of the titrant.

-

Data Analysis : Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, process the titration data using computational methods like Hyperquad to calculate the stability constants.[8]

Caption: Workflow for determining pKa via potentiometric titration.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. The capillary method is standard practice.

Protocol:

-

Sample Preparation : Finely powder a small, dry sample of 2,4-Difluorobenzoic acid.

-

Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).

-

Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point (185-190 °C).

-

Determination : Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Caption: Logical flow for determining a compound's melting point.

Small-Scale Solubility Testing

This protocol provides a method for assessing the solubility of a compound in various laboratory solvents, which is crucial for preparing stock solutions for assays.[9]

Protocol:

-

Preparation : Weigh a precise amount of 2,4-Difluorobenzoic acid (e.g., 1 mg) into several clear microcentrifuge tubes.

-

Solvent Addition : Add a measured volume of a chosen solvent (e.g., 100 µL of water, ethanol, or acetone) to each tube.

-

Dissolution : Vortex each tube vigorously for 1-2 minutes.

-

Observation : Visually inspect each tube for complete dissolution. If the compound dissolves, its solubility is at least the current concentration (e.g., 10 mg/mL).

-

Incremental Addition : If the compound has not fully dissolved, add another measured increment of solvent (e.g., 100 µL), and repeat the vortexing and observation steps. Record the final concentration once the compound is fully dissolved.[9]

References

- 1. guidechem.com [guidechem.com]

- 2. 2,4-Difluorobenzoic acid(1583-58-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2,4-Difluorobenzoic acid [webbook.nist.gov]

- 4. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]

- 5. 2,4-Difluorobenzoic acid | 1583-58-0 [chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

Synthesis of 2,4-Difluorobenzoic Acid from 2,4-Difluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-difluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries, starting from 2,4-difluorotoluene (B1202308). The primary focus of this document is the robust and scalable oxidation of the methyl group of 2,4-difluorotoluene to a carboxylic acid functionality.

Introduction

2,4-Difluorobenzoic acid is a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural features, particularly the presence of two fluorine atoms on the aromatic ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The synthesis of this compound from the readily available 2,4-difluorotoluene is a key transformation for which reliable and efficient methods are paramount. This guide details a well-established method utilizing potassium permanganate (B83412) as a powerful oxidizing agent.

Core Synthesis Pathway: Oxidation of 2,4-Difluorotoluene

The most common and industrially viable method for the preparation of 2,4-difluorobenzoic acid from 2,4-difluorotoluene is through the oxidation of the benzylic methyl group. Potassium permanganate (KMnO4) is a widely used and effective oxidizing agent for this transformation. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated to yield the final carboxylic acid.

A general reaction scheme is as follows:

C₇H₆F₂ + 2KMnO₄ → C₇H₃F₂KO₂ + 2MnO₂ + KOH + H₂O C₇H₃F₂KO₂ + HCl → C₇H₄F₂O₂ + KCl

While the core transformation is straightforward, careful control of reaction conditions and a thorough work-up procedure are essential for achieving high purity and yield.

Experimental Protocol

The following experimental protocol is adapted from a well-documented procedure for the oxidation of a similar substituted toluene (B28343) and is expected to provide good results for the synthesis of 2,4-difluorobenzoic acid.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluorotoluene | 128.12 | 100 g | 0.78 mol |

| Potassium Permanganate | 158.03 | 316 g | 2.00 mol |

| Water (deionized) | 18.02 | 3.5 L | - |

| Sodium Bisulfite | 104.07 | ~30 g | - |

| Concentrated Hydrochloric Acid | 36.46 | ~125 mL | - |

| Toluene (for recrystallization) | 92.14 | ~300 mL | - |

| Decolorizing Carbon | - | 1-2 g | - |

3.2. Reaction Procedure

-

Reaction Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3.5 liters of water and 316 g (2.00 mol) of potassium permanganate.

-

Addition of Substrate: While stirring the mixture, add 100 g (0.78 mol) of 2,4-difluorotoluene.

-

Heating and Reflux: Gently heat the mixture to its boiling point with continuous stirring. Maintain a steady reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up - Removal of Excess Oxidant: After the reaction is complete (the purple color has disappeared), allow the mixture to cool slightly. If any unreacted potassium permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the purple color is discharged.

-

Filtration: While still hot, filter the reaction mixture by suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with two 250 mL portions of hot water.

-

Isolation of the Product: Combine the filtrate and the washings. If the solution is not clear, add 1-2 g of decolorizing carbon and filter again. Concentrate the filtrate to a volume of approximately 1.75 liters.

-

Acidification: While the solution is still hot, cautiously add approximately 125 mL of concentrated hydrochloric acid with continuous stirring until the solution is acidic to litmus (B1172312) paper. A white precipitate of 2,4-difluorobenzoic acid will form.

-

Crystallization and Collection: Allow the mixture to cool to room temperature and then in an ice bath to complete the crystallization. Collect the crude 2,4-difluorobenzoic acid by suction filtration and wash the crystals with cold water.

3.3. Purification

-

Recrystallization: For further purification, the crude 2,4-difluorobenzoic acid can be recrystallized from approximately 300 mL of toluene.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

3.4. Expected Yield and Purity

Based on similar preparations, a yield of 75-85% of purified 2,4-difluorobenzoic acid can be expected. The purity of the final product should be high, as confirmed by its melting point and spectroscopic analysis.

Process Workflow and Logic

The synthesis of 2,4-difluorobenzoic acid from 2,4-difluorotoluene follows a logical sequence of steps designed to ensure a complete reaction, efficient removal of byproducts, and effective purification of the final product.

Data Summary

The following tables summarize the key quantitative data for the synthesis of 2,4-difluorobenzoic acid from 2,4-difluorotoluene.

Table 1: Reagent and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) |

| 2,4-Difluorotoluene | C₇H₆F₂ | 128.12 |

| Potassium Permanganate | KMnO₄ | 158.03 |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 |

Table 2: Key Reaction and Process Parameters

| Parameter | Value |

| Reaction Temperature | Boiling point of the aqueous mixture (~100 °C) |

| Reaction Time | 4 - 6 hours |

| Stoichiometric Ratio (KMnO₄ : Substrate) | ~2.5 : 1 |

| Purification Method | Recrystallization |

| Recrystallization Solvent | Toluene |

| Drying Temperature | 60 - 70 °C |

| Expected Yield | 75 - 85% |

Safety Considerations

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Concentrated hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2,4-Difluorotoluene is a flammable liquid. Avoid open flames and sources of ignition.

-

The reaction can be exothermic, especially during the initial heating phase. Ensure that the reaction is heated gently and can be cooled if necessary.

Conclusion

The synthesis of 2,4-difluorobenzoic acid from 2,4-difluorotoluene via potassium permanganate oxidation is a robust and well-established method. By following the detailed experimental protocol and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can reliably produce this important chemical intermediate in high yield and purity. The provided workflow and data tables offer a clear and concise summary of the process, facilitating its implementation in a laboratory or pilot plant setting.

An In-depth Technical Guide to 2,4-Difluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique physicochemical properties, imparted by the two fluorine atoms on the benzene (B151609) ring, make it a valuable synthon for medicinal chemists. This technical guide provides a comprehensive overview of 2,4-Difluorobenzoic acid, including its core chemical data, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on its role as a key intermediate for prominent antifungal agents.

Core Chemical and Physical Properties

2,4-Difluorobenzoic acid is a white to light yellow crystalline powder. The presence of two electron-withdrawing fluorine atoms significantly influences its acidity and reactivity compared to unsubstituted benzoic acid.

| Property | Value | Reference |

| CAS Number | 1583-58-0 | |

| Molecular Formula | C₇H₄F₂O₂ | |

| Molecular Weight | 158.10 g/mol | |

| Melting Point | 188-190 °C | |

| Boiling Point | 239.5 °C at 760 mmHg | |

| pKa | 3.21 ± 0.10 | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. |

Synthesis of 2,4-Difluorobenzoic Acid: Experimental Protocols

Several synthetic routes to 2,4-Difluorobenzoic acid have been established, offering flexibility based on available starting materials and desired scale. Two common laboratory-scale methods are detailed below.

Method 1: Hydrolysis of 2,4-Difluorobenzonitrile (B34149)

This method provides a high-yielding and clean conversion of the corresponding nitrile to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzonitrile (1 equivalent) in a 10-20% aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

If an acidic hydrolysis was performed, cool the mixture in an ice bath and collect the precipitated 2,4-Difluorobenzoic acid by filtration.

-

If a basic hydrolysis was performed, acidify the cooled reaction mixture with a concentrated acid (e.g., HCl) to a pH of 1-2. The product will precipitate out of the solution.

-

-

Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Oxidation of 2,4-Difluorotoluene (B1202308)

This classical approach utilizes a strong oxidizing agent to convert the methyl group of 2,4-difluorotoluene into a carboxylic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-difluorotoluene (1 equivalent) in a suitable solvent (e.g., water, pyridine, or a mixture), add a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction is typically carried out in a flask equipped with a mechanical stirrer and a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by the disappearance of the starting material (TLC or GC).

-

Work-up: Upon completion, the reaction mixture is cooled. The solid manganese dioxide (in the case of KMnO₄) is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 2,4-Difluorobenzoic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification. A continuous oxidation process using hydrogen peroxide as the oxidant and a metal ion complex as a catalyst has also been developed for the synthesis of the corresponding aldehyde, which can be further oxidized to the carboxylic acid.

Applications in Drug Development

2,4-Difluorobenzoic acid is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Intermediate for Antifungal Agents

A prominent application of 2,4-Difluorobenzoic acid is in the synthesis of triazole antifungal drugs, such as fluconazole (B54011) and voriconazole (B182144). These drugs are essential in treating systemic fungal infections.

-

Fluconazole: A widely used antifungal medication, the synthesis of which can involve derivatives of 2,4-Difluorobenzoic acid.[1]

-

Voriconazole: A broad-spectrum triazole antifungal agent, with 2,4-Difluorobenzoic acid being a key precursor in its multi-step synthesis.[2]

Mechanism of Action of Derived Antifungals: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole and voriconazole, both synthesized using 2,4-Difluorobenzoic acid as a key starting material, share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and function.[3][5]

By inhibiting lanosterol 14-α-demethylase, these drugs prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[4][5] The disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.[3][5]

Conclusion

2,4-Difluorobenzoic acid is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined properties and versatile reactivity make it an indispensable building block for the synthesis of complex molecules with important biological activities. The detailed synthetic protocols and the understanding of its role in the development of crucial antifungal medications underscore its continued importance in medicinal chemistry and drug discovery. The information presented in this guide serves as a valuable resource for researchers and professionals working in these fields.

References

- 1. CN102344419A - Preparation method of broad-spectrum antifungal drug fluconazole - Google Patents [patents.google.com]

- 2. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]

- 5. What is the mechanism of Voriconazole? [synapse.patsnap.com]

The Solubility of 2,4-Difluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluorobenzoic acid in organic solvents. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data, this document summarizes the available qualitative information and presents detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with 2,4-Difluorobenzoic acid, enabling them to assess its suitability for various applications and to design appropriate experimental strategies for its use in solution.

Introduction to 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid is a fluorinated derivative of benzoic acid with the chemical formula C₇H₄F₂O₂. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and solubility, compared to benzoic acid. These properties make it an important building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and analytical method development.

Solubility of 2,4-Difluorobenzoic Acid: Qualitative Overview

General observations indicate that 2,4-Difluorobenzoic acid is:

-

Soluble in polar organic solvents such as ethanol and acetone .

-

Slightly soluble in solvents of intermediate polarity like ethyl acetate and dimethyl sulfoxide (B87167) (DMSO) .

-

Likely to have some solubility in chlorinated solvents, as it has been used in reactions involving methylene chloride .

-

Considered insoluble in water .

This qualitative information suggests that the polarity of the solvent plays a significant role in the solubility of 2,4-Difluorobenzoic acid. Solvents capable of hydrogen bonding are likely to be more effective at dissolving this compound due to the presence of the carboxylic acid group.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments to quantify the solubility of 2,4-Difluorobenzoic acid in organic solvents.

Gravimetric Method (Shake-Flask Method)

The gravimetric or shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of 2,4-Difluorobenzoic acid is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath). The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator, a vacuum oven, or a stream of inert gas) until a constant weight of the dried 2,4-Difluorobenzoic acid is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent in the aliquot. The results are typically expressed in units of g/100 mL, g/kg of solvent, or mole fraction.

UV/Vis Spectrophotometry Method

This method is suitable if 2,4-Difluorobenzoic acid has a chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of 2,4-Difluorobenzoic acid of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared using the shake-flask method as described in the gravimetric protocol.

-

Sample Analysis: A small, accurately measured volume of the clear, filtered saturated solution is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of 2,4-Difluorobenzoic acid.

Caption: Experimental workflow for determining the solubility of 2,4-Difluorobenzoic acid.

Conclusion

While quantitative solubility data for 2,4-Difluorobenzoic acid in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary qualitative background and detailed experimental protocols for its determination. The provided methodologies, particularly the gravimetric shake-flask method, offer a robust approach for researchers to generate reliable solubility data tailored to their specific solvent systems and temperature requirements. Such data is essential for the effective utilization of 2,4-Difluorobenzoic acid in pharmaceutical and chemical research and development.

Spectroscopic Profile of 2,4-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,4-Difluorobenzoic acid are summarized in the tables below for easy reference and comparison.

FT-IR Spectroscopic Data

The FT-IR spectrum of solid 2,4-Difluorobenzoic acid exhibits characteristic vibrational modes corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | O-H Stretching (in dimer) |

| ~1700 | C=O Stretching |

| ~1620, ~1500, ~1440 | C=C Aromatic Ring Stretching |

| ~1330 | C-O Stretching / O-H Bending |

| ~1270, ~1140 | C-F Stretching |

| ~970 | Out-of-plane O-H Bend (in dimer) |

| ~850, ~780 | C-H Bending (Aromatic) |

Data sourced from Karabacak et al., 2011.[1]

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 13.4 (broad s) | Singlet (broad) | - | COOH |

| 7.95-7.88 | Multiplet | - | H-6 |

| 7.45-7.38 | Multiplet | - | H-5 |

| 7.27-7.21 | Multiplet | - | H-3 |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 (dd, J=253, 12 Hz) | C-4 |

| 161.8 (dd, J=258, 12 Hz) | C-2 |

| 164.2 | C=O |

| 132.8 (dd, J=10, 3 Hz) | C-6 |

| 112.9 (dd, J=21, 4 Hz) | C-5 |

| 118.0 (dd, J=14, 12 Hz) | C-1 |

| 105.5 (t, J=26 Hz) | C-3 |

NMR data sourced from publicly available datasets.

UV-Vis Spectroscopic Data

The UV-Vis spectrum, recorded in ethanol (B145695), shows absorption bands characteristic of the aromatic system.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| 212 | - | π → π* transition |

| 285 | - | n → π* transition |

Data sourced from Karabacak et al., 2011.[1] Molar absorptivity values were not provided in the source.

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

FT-IR Spectroscopy

The FT-IR spectrum of 2,4-Difluorobenzoic acid was recorded on a PerkinElmer Spectrum One FT-IR spectrometer in the solid phase.[1]

-

Sample Preparation : The solid sample of 2,4-Difluorobenzoic acid was prepared as a KBr (potassium bromide) pellet. A small amount of the finely ground compound was mixed with dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.

-

Instrumentation : A PerkinElmer Spectrum One FT-IR spectrometer was used for the analysis.

-

Data Acquisition : The spectrum was recorded in the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were acquired using a Bruker Avance-400 spectrometer.

-

Sample Preparation : Approximately 5-10 mg of 2,4-Difluorobenzoic acid was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : A Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei, was used.

-

Data Acquisition :

-

¹H NMR : A standard proton NMR experiment was performed. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR : A standard carbon-13 NMR experiment with proton decoupling was performed. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded using a Shimadzu UV-2450 spectrophotometer.[1]

-

Sample Preparation : A solution of 2,4-Difluorobenzoic acid was prepared by dissolving the compound in ethanol. The concentration was adjusted to ensure that the absorbance values were within the linear range of the instrument.

-

Instrumentation : A Shimadzu UV-2450 spectrophotometer was used for the measurement.

-

Data Acquisition : The absorption spectrum was recorded in the wavelength range of 200–400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using ethanol as the blank.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical flow of information from spectroscopic data to structure elucidation.

References

The Indispensable Role of 2,4-Difluorobenzoic Acid: A Technical Guide for Chemical Synthesis

Introduction: 2,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal chemical intermediate in the synthesis of a wide array of high-value molecules.[1][2] Its structure, featuring a benzoic acid core substituted with two fluorine atoms at the 2 and 4 positions, imparts unique chemical properties that are leveraged in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final active ingredient, making 2,4-difluorobenzoic acid a sought-after building block in medicinal and agricultural chemistry.[1][3] This guide provides an in-depth examination of its synthesis, properties, and core applications, complete with experimental protocols and pathway visualizations for researchers and drug development professionals.

Physicochemical and Safety Data

A clear understanding of the physical properties and safety profile of 2,4-Difluorobenzoic acid is essential for its handling and application in research and manufacturing. The key quantitative data is summarized below.

| Property | Value | Reference |

| CAS Number | 1583-58-0 | [1][4][5] |

| Molecular Formula | C₇H₄F₂O₂ | [1][4][6] |

| Molecular Weight | 158.10 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| Melting Point | 188-190 °C | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone | [1] |

| Hazard Class | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Signal Word | Warning |

Synthesis of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid is typically produced through synthetic routes, as it does not occur naturally.[1] Common industrial methods include the oxidation of 2,4-difluorotoluene (B1202308) or the hydrolysis of 2,4-difluorobenzonitrile.[1] An alternative patented method involves the oxidation of 2,4-dinitrotoluene (B133949) followed by fluorination steps.[9] The hydrolysis of nitriles presents a high-yield, green chemistry approach.

Experimental Protocol: Synthesis from 2,4-Difluorobenzonitrile

This protocol details the hydrolysis of 2,4-Difluorobenzonitrile using an ionic liquid, which can be recovered and reused.[10]

Materials:

-

2,4-Difluorobenzonitrile (2 mmol)

-

1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄) (5 ml)

-

Water

-

Crushed ice

-

Diethyl ether

Procedure:

-

Dissolve 2,4-Difluorobenzonitrile (2 mmol) in 5 ml of [bmim]HSO₄ in a reaction vessel.

-

Heat the reaction mixture to 60-65 °C for approximately 2.5 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water containing crushed ice.

-

The product, 2,4-Difluorobenzoic acid, will precipitate out of the solution.

-

Filter the precipitate and dry it. The resulting product is typically of high purity (>90%) and may not require further purification.[10]

-

To recover the ionic liquid, concentrate the filtrate under a vacuum, wash it twice with diethyl ether, and then concentrate again under a high vacuum. The recovered [bmim]HSO₄ can be reused multiple times with no significant loss of activity.[10]

Core Applications as a Chemical Intermediate

2,4-Difluorobenzoic acid is a versatile building block primarily used in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]

In Pharmaceutical Synthesis

The 2,4-difluorophenyl motif is a common feature in modern pharmaceuticals. 2,4-Difluorobenzoic acid and its derivatives are key intermediates for several classes of drugs.

A. Quinolone Antibacterials: Derivatives of 2,4-difluorobenzoic acid are crucial for synthesizing quinolone-3-carboxylic acids, a class of potent antibacterial agents.[11] For instance, 2,4-difluoro-3,5-dichlorobenzoic acid, prepared from a 2,4-difluorobenzoic acid precursor, serves as a key intermediate in this process.[11]

Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid This protocol is adapted from the synthesis of a related compound and illustrates the transformation of a substituted difluorobenzoic acid into a more complex intermediate.[12]

Materials:

-

2-Amino-4-chloro-3,5-difluorobenzoic acid (4.5g, 21.7 mmol)

-

Concentrated hydrochloric acid (142.8 g)

-

Sodium nitrite (B80452) (NaNO₂) (2.0 g, 29.0 mmol) in water (20.0 mL)

-

Copper(I) chloride (CuCl) (9.6 g, 97.0 mmol)

-

Dichloromethane (B109758) (96.0 mL)

Procedure:

-

Prepare a mixture of 2-amino-4-chloro-3,5-difluorobenzoic acid (4.5g) and concentrated hydrochloric acid (142.8 g). Stir this mixture for 30 minutes in an ice bath.

-

Slowly add a solution of NaNO₂ (2.0 g in 20.0 mL of water) dropwise to the cooled reaction mixture. This is the diazotisation step.

-

Allow the reaction to proceed for 1.5 hours.

-

Add CuCl (9.6 g) and dichloromethane (96.0 mL) to the resulting emulsion. This is the chlorination step (Sandmeyer reaction).

-

Stir the reaction mixture for 48 hours at room temperature.

-

Monitor the reaction progress by TLC (using 30% ethyl acetate (B1210297) in hexane (B92381) as eluent).

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Collect the organic phase and remove the solvent under reduced pressure to isolate the product, 2,4-dichloro-3,5-difluorobenzoic acid.

In Agrochemical Synthesis

The unique properties conferred by the difluorophenyl group are also highly valuable in agrochemistry for creating potent and selective herbicides and pesticides.

A. Herbicide Diflufenican (B1670562): Diflufenican is a widely used herbicide for controlling broad-leaf weeds in cereal crops.[13] Its chemical name is N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)-nicotinamide. The synthesis of Diflufenican directly utilizes 2,4-difluoroaniline (B146603), which can be derived from 2,4-difluorobenzoic acid.

Table of Key Intermediates and Applications

| Starting Material | Key Intermediate | Application | Final Product Class |

| 2,4-Difluorobenzoic Acid Derivative | 2,4-Difluoro-3,5-dichlorobenzoic acid | Pharmaceutical Synthesis | Quinolone Antibacterials |

| 2,4-Difluorobenzoic Acid | 2,4-Difluoroaniline | Agrochemical Synthesis | Nicotinamide Herbicides |

Experimental Protocol: Synthesis of Diflufenican This protocol details the final coupling step to produce Diflufenican from 2,4-difluoroaniline.[14]

Materials:

-

2,4-difluoroaniline (65.0 mg, 0.5 mmol)

-

2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol)

-

Anhydrous dichloromethane (DCM) (10 mL)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (124.5 mg, 0.65 mmol)

-

4-Dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 50 mL round-bottom flask, combine 2,4-difluoroaniline (65.0 mg), 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg), and 10 mL of anhydrous DCM.

-

Cool the mixture in an ice bath and add EDCI·HCl (124.5 mg).

-

Add DMAP (1.2 mg) and stir the mixed system at room temperature.

-

Monitor the reaction's completion with TLC.

-

Once complete, quench the reaction by adding 5 mL of saturated NaHCO₃ solution.

-

Extract the mixture three times with DCM (10 mL each).

-

Wash the combined organic layers with water (3 x 10 mL) and then with saturated sodium chloride solution (3 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography (V petroleum ether: V ethyl acetate, 8:1) to obtain Diflufenican as a white solid (yield: 88%).[14]

Conclusion

2,4-Difluorobenzoic acid is a cornerstone intermediate in modern organic synthesis. Its difluorinated phenyl structure is a valuable pharmacophore and toxophore that enhances the biological activity and pharmacokinetic properties of target molecules. The synthetic routes to and from this compound are well-established, allowing for its efficient incorporation into complex molecular scaffolds. For researchers in drug discovery and agrochemical development, a thorough understanding of the reaction pathways and experimental protocols involving 2,4-difluorobenzoic acid is essential for innovating the next generation of high-performance chemical products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1583-58-0|2,4-Difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorobenzoic acid | 1583-58-0 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 10. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US4929271A - Herbicidal method using diflufenican - Google Patents [patents.google.com]

- 14. Diflufenican synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the benzoic acid framework has given rise to a class of molecules with profound implications for medicinal chemistry and materials science. The unique physicochemical properties conferred by the fluorine atom—including high electronegativity, small size, and the remarkable strength of the carbon-fluorine bond—have been harnessed to enhance metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive exploration of the discovery and historical development of fluorinated benzoic acids, detailing their synthesis, the evolution of experimental protocols, and their impact on drug discovery.

A Journey Through Time: The Discovery and Evolution of Synthesis

The story of fluorinated benzoic acids is intertwined with the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound, fluoromethane, was reported in 1835, the journey to aromatic fluorine compounds was more protracted.[2]

An early and significant stride towards fluoroaromatics was made by the Italian chemists Emanuele Paternò and O. Oliveri. Their work in the 1870s and 1880s on the reaction of diazonium salts with hydrofluoric acid laid some of the earliest groundwork in this area. While their initial focus was on fluorobenzene, their investigations opened the door for the synthesis of other fluorinated aromatic compounds.

A pivotal moment in the synthesis of fluorinated benzoic acids arrived with the development of the Balz-Schiemann reaction in 1927.[3] This method, involving the thermal decomposition of diazonium tetrafluoroborates, became the classical and most reliable route for introducing fluorine into an aromatic ring for many decades. It offered a significant improvement in yield and reproducibility over previous methods.

The Sandmeyer reaction , discovered in 1884, provided another pathway to aryl halides from diazonium salts using copper salts as catalysts.[4] While not the primary method for fluorination due to the in-situ generation of less reactive copper fluorides, variations of this reaction have been explored for the synthesis of fluorinated aromatics.

The mid-20th century witnessed a surge in the application of fluorinated compounds, particularly in pharmaceuticals, which spurred the development of more modern and versatile synthetic methods. Nucleophilic aromatic substitution (SNA_r) reactions, where a good leaving group on the aromatic ring is displaced by a fluoride (B91410) source, have become increasingly important. This is especially true for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the introduction of ¹⁸F is a key step.

Key Milestones in the Synthesis of Fluorinated Benzoic Acids

| Year | Milestone | Description |

| 1862 | Alexander Borodin | Synthesized benzoyl fluoride by reacting benzoyl chloride with potassium bifluoride, a key early step in organofluorine chemistry.[2] |

| 1870s-1880s | Paternò and Oliveri | Conducted early investigations into the reactions of diazonium salts with hydrofluoric acid, laying the groundwork for fluoroaromatic synthesis. |

| 1927 | Balz and Schiemann | Developed the Balz-Schiemann reaction, which became the classical method for synthesizing aryl fluorides, including fluorobenzoic acids.[3] |

| 1936 | Gottlieb | Reported the nucleophilic halogen exchange (HALEX) from chlorine to fluorine using potassium fluoride, another important synthetic route.[3] |

| Mid-20th Century onwards | Modern Methods | Development of advanced techniques including nucleophilic aromatic substitution for the synthesis of a wide array of fluorinated benzoic acids and their derivatives. |

Experimental Protocols: From Classical to Modern Synthesis

This section provides detailed methodologies for key historical and contemporary synthetic procedures for preparing fluorinated benzoic acids.

Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from the well-established procedure published in Organic Syntheses.[5]

Objective: To synthesize p-fluorobenzoic acid from ethyl p-aminobenzoate.

Materials:

-

Ethyl p-aminobenzoate

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452)

-

Boric acid

-

60% Hydrofluoric acid

-

Potassium hydroxide (B78521)

-

Ethyl alcohol (95%)

-

Ether

-

Potassium carbonate

Procedure:

-

Diazotization: A mixture of ethyl p-aminobenzoate, water, and concentrated hydrochloric acid is warmed and then cooled to 0°C. A solution of sodium nitrite in water is added slowly while maintaining the temperature below 7°C to form the diazonium salt.[5]

-

Formation of the Tetrafluoroborate (B81430) Salt: A cold solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the diazonium salt solution. The resulting p-carbethoxybenzenediazonium fluoborate precipitates and is filtered, washed, and dried.[5]

-

Thermal Decomposition: The dried tetrafluoroborate salt is heated carefully in a distillation flask. The salt decomposes to yield ethyl p-fluorobenzoate, nitrogen gas, and boron trifluoride.[5]

-

Hydrolysis: The crude ethyl p-fluorobenzoate is hydrolyzed by refluxing with a solution of potassium hydroxide in aqueous ethanol.[5]

-

Isolation and Purification: The reaction mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude product can be purified by recrystallization from a potassium carbonate solution followed by acidification.[5]

Yield: 63–69% based on the starting ethyl p-aminobenzoate.[5] Melting Point: 186°C (purified).[5]

Experimental Workflow for the Balz-Schiemann Reaction

Caption: Workflow for the synthesis of p-fluorobenzoic acid via the Balz-Schiemann reaction.

Synthesis of o-Fluorobenzoic Acid via a Modified Sandmeyer-type Reaction

Aryl diazonium salts can be converted to aryl fluorides in a reaction that is mechanistically related to the Sandmeyer reaction, often without the need for a copper catalyst when using tetrafluoroborate salts (as in the Balz-Schiemann reaction). However, copper-mediated fluoro-deaminations have been developed as a modern alternative.[6][7]

Objective: To synthesize o-fluorobenzoic acid from anthranilic acid.

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Fluoboric acid (HBF₄) or a copper(I) fluoride source

-

Suitable solvent (e.g., water, acetonitrile)

Procedure:

-

Diazotization: Anthranilic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

Fluorination:

-

Using Fluoboric Acid (Balz-Schiemann approach): Cold fluoboric acid is added to the diazonium salt solution to precipitate the diazonium tetrafluoroborate. The isolated salt is then thermally decomposed to yield o-fluorobenzoic acid.

-

Using a Copper-Mediated Reaction: The diazonium salt solution is added to a solution or suspension of a copper(I) fluoride reagent in a suitable solvent. The reaction mixture is heated to effect the substitution.

-

-

Workup and Isolation: After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated. The crude o-fluorobenzoic acid can be purified by recrystallization.

Modern Synthesis of 2-Fluorobenzoic Acids via Nucleophilic Fluorination

This method is particularly useful for preparing substituted fluorobenzoic acids and for radiolabeling with ¹⁸F. The following is a generalized protocol based on the fluorination of 1-arylbenziodoxolones.[8][9]

Objective: To synthesize a 2-fluorobenzoic acid derivative from a 1-arylbenziodoxolone precursor.

Materials:

-

1-Arylbenziodoxolone derivative

-

Fluoride source (e.g., CsF, KF)

-

Polar aprotic solvent (e.g., DMF, DMSO)

-

(Optional) Phase-transfer catalyst (e.g., Kryptofix 2.2.2) for ¹⁸F labeling

Procedure:

-

Reaction Setup: The 1-arylbenziodoxolone precursor and the fluoride source are combined in a reaction vial under an inert atmosphere.

-

Reaction: A polar aprotic solvent is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent. The aqueous layer, containing the fluorobenzoic acid salt, is separated and acidified to precipitate the product.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization or chromatography.

Quantitative Data: Physical Properties and Biological Activity

The introduction of a fluorine atom significantly influences the physicochemical properties of benzoic acid.

Physical Properties of Fluorobenzoic Acid Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123-125 | 3.86 |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 182-185 | 4.14 |

Data compiled from various sources.

Biological Activity of Key Fluorinated Benzoic Acid-Containing Drugs

Fluorinated benzoic acids are crucial components of several important drugs. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) class.

| Drug | Target(s) | IC₅₀ for COX-1 (μM) | IC₅₀ for COX-2 (μM) | Therapeutic Use |

| Diflunisal | COX-1, COX-2 | - | - | Anti-inflammatory, Analgesic |

| Celecoxib | COX-2 | 82 | 6.8 | Anti-inflammatory, Analgesic |

IC₅₀ values can vary depending on the assay conditions. The values presented are representative.

Signaling Pathways and Mechanisms of Action

A key therapeutic area for fluorinated benzoic acid derivatives is in the treatment of inflammation. Drugs like Diflunisal and Celecoxib exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

The Cyclooxygenase (COX) Pathway and Inhibition by Fluorinated Drugs

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is induced by inflammatory stimuli.[10][11]

Non-selective NSAIDs like Diflunisal inhibit both COX-1 and COX-2.[10] In contrast, selective COX-2 inhibitors, such as Celecoxib, were designed to primarily target the inflammation-associated COX-2 enzyme, with the aim of reducing the gastrointestinal side effects associated with COX-1 inhibition.[11][12]

Mechanism of COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) synthesis.

Conclusion

From their early, challenging syntheses to their current status as indispensable building blocks in modern medicine, fluorinated benzoic acids have had a remarkable journey. The continuous evolution of synthetic methodologies has made these compounds more accessible, enabling extensive research into their applications. For drug development professionals, the strategic use of fluorine in the benzoic acid scaffold remains a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties, leading to the creation of safer and more effective therapeutics. The historical perspective provided in this guide underscores the ingenuity of chemists throughout the decades and highlights the enduring importance of this unique class of molecules.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors | MDPI [mdpi.com]

- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 10. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

The Electron-Withdrawing Power of Fluorine: An In-depth Technical Guide to 2,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The strategic placement of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly alters the electronic properties of the molecule, imparting unique characteristics that are highly valued in medicinal chemistry. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the fluorine substituents in 2,4-Difluorobenzoic acid, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical and biological significance.

The presence of fluorine atoms at the 2- and 4-positions enhances the electron-withdrawing nature of the phenyl ring, which in turn influences the acidity, reactivity, and metabolic stability of the molecule and its derivatives.[1] This guide will delve into the fundamental principles governing these effects, including inductive and resonance contributions, and provide a detailed examination of the spectroscopic and acidic properties of 2,4-Difluorobenzoic acid.

Physicochemical and Spectroscopic Properties

The introduction of two fluorine atoms onto the benzoic acid scaffold leads to distinct and measurable changes in its physical and chemical properties.

Acidity (pKa)

The most direct quantitative measure of the electron-withdrawing effect of the fluorine atoms is the acidity of the carboxylic acid group. The pKa of 2,4-Difluorobenzoic acid is significantly lower than that of unsubstituted benzoic acid, indicating a stronger acid. This is due to the stabilization of the resulting carboxylate anion by the inductive effect of the fluorine atoms.

| Compound | pKa |

| Benzoic Acid | ~4.20 |

| 2,4-Difluorobenzoic Acid | 3.29 |

| Predicted pKa | 3.21 ± 0.10 |

Table 1: Comparison of the experimental pKa values of Benzoic Acid and 2,4-Difluorobenzoic Acid.

Spectroscopic Data

The electron-withdrawing nature of the fluorine atoms also manifests in the spectroscopic signatures of 2,4-Difluorobenzoic acid.

¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons are influenced by the deshielding effect of the fluorine atoms.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~13.5 | br s | - | COOH |

| ~8.1 | m | - | H-6 | |

| ~7.2 | m | - | H-3 | |

| ~7.1 | m | - | H-5 | |

| ¹³C | ~165 | d | C=O | |

| ~167 (d, J=258 Hz) | d | J=258 | C-F (C4) | |

| ~164 (d, J=260 Hz) | d | J=260 | C-F (C2) | |

| ~134 | d | C-6 | ||

| ~119 | d | C-1 | ||

| ~113 | dd | C-5 | ||

| ~106 | t | C-3 | ||

| ¹⁹F | -104.5 | m | - | F (at C4) |

| -108.2 | m | - | F (at C2) |

Table 2: Representative NMR data for 2,4-Difluorobenzoic acid. Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: The vibrational frequencies of the carbonyl and hydroxyl groups, as well as the aromatic C-H and C-F bonds, provide further insight into the electronic environment of the molecule. A detailed analysis of the FT-IR and FT-Raman spectra has been conducted, providing a comprehensive vibrational assignment.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch |

| ~1600, ~1480, ~1430 | Aromatic C=C stretches |

| ~1250 | C-O stretch |

| ~1140, ~1090 | C-F stretches |

| ~900 | O-H bend (out-of-plane) |

Table 3: Key IR absorption bands for 2,4-Difluorobenzoic acid.

The Duality of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The net electron-withdrawing effect of fluorine in aromatic systems is a balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent and is strongest at the ortho position.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect is most pronounced at the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants (σ) for fluorine highlight its electron-withdrawing nature.

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.06 |

Table 4: Hammett constants for the fluorine substituent.

The positive values indicate that fluorine is an electron-withdrawing group at both the meta and para positions. The larger value for σ_meta_ reflects the dominance of the inductive effect at this position, where the resonance effect is absent.

Experimental Protocols

Synthesis of 2,4-Difluorobenzoic Acid

Several synthetic routes to 2,4-Difluorobenzoic acid have been reported. Below are generalized protocols for two common methods.

Method 1: Hydrolysis of 2,4-Difluorobenzonitrile (B34149)

This method offers a high-yield, "green" chemistry approach.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1 equivalent) in an ionic liquid such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄).

-

Heating: Heat the reaction mixture to 60-65 °C with stirring for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice water.

-

Isolation: The product, 2,4-Difluorobenzoic acid, will precipitate out of the solution. Collect the solid by filtration and dry. Yields are typically high (>90%).[3]

Method 2: Oxidation of 2,4-Dinitrotoluene (B133949)

This method involves a multi-step synthesis starting from 2,4-dinitrotoluene.

-

Oxidation: Add 2,4-dinitrotoluene to distilled water, heat to 60-70 °C, and then add hydrogen peroxide and manganese dioxide. Stir at a constant temperature for 1.5-2.5 hours. Filter the hot solution to collect the filtrate.

-

Fluorination: The resulting 2,4-dinitrobenzoic acid is then subjected to a fluorination reaction.

-

Acidification: The pH of the filtrate is adjusted to 2-3 with a mixed acid solution (sulfuric, hydrochloric, and nitric acids) to precipitate the 2,4-difluorobenzoic acid.

-

Purification: The collected solid is washed, recrystallized, and dried.

pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of 2,4-Difluorobenzoic acid of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-acetonitrile).

-

Titration Setup: Use a calibrated pH meter with a combined glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath.

-

Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Role in Drug Development: The Case of Voriconazole

The 2,4-difluorophenyl moiety is a key structural feature in several active pharmaceutical ingredients. A prominent example is the antifungal drug Voriconazole .[2]

Voriconazole is a triazole antifungal agent used to treat serious, invasive fungal infections.[4] Its mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Voriconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase .[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol. By blocking this step, Voriconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[3][4]

The presence of the 2,4-difluorophenyl group in Voriconazole is critical for its potent and selective binding to the fungal enzyme.

References

An In-depth Technical Guide to the Acidity and pKa of 2,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,4-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the theoretical basis for its acidity, presents relevant quantitative data, and provides detailed experimental protocols for the determination of its pKa.

Introduction to the Acidity of 2,4-Difluorobenzoic Acid

2,4-Difluorobenzoic acid is a substituted aromatic carboxylic acid. Its acidity is significantly influenced by the presence of two fluorine atoms on the benzene (B151609) ring. These fluorine atoms are highly electronegative and exert strong electron-withdrawing effects, which play a crucial role in enhancing the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] The position of these substituents is key to their influence on the molecule's electronic properties and, consequently, its pKa value.

Quantitative Analysis of Acidity

The acidity of an organic acid is quantitatively expressed by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid. The pKa of 2,4-difluorobenzoic acid has been determined to be 3.21.[2][3] This value demonstrates a significant increase in acidity compared to benzoic acid and its monosubstituted fluoro-derivatives.

For comparative purposes, the pKa values of relevant benzoic acids are summarized in the table below.

| Compound | pKa Value |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,4-Difluorobenzoic Acid | 3.21 |

Structure-Acidity Relationship

The increased acidity of 2,4-difluorobenzoic acid is a direct consequence of the electronic effects of the two fluorine substituents. These effects can be understood through the interplay of the inductive effect and the resonance effect.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the benzene ring and the carboxylate group. This withdrawal of electron density stabilizes the conjugate base (2,4-difluorobenzoate) formed after the dissociation of the proton from the carboxylic acid. By delocalizing the negative charge on the carboxylate, the inductive effect strengthens the acid. The presence of two fluorine atoms significantly enhances this effect.

-

Resonance Effect (+R): The fluorine atoms also possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect. This effect donates electron density to the ring, which would typically destabilize the conjugate base and decrease acidity. However, in the case of halogens, the inductive effect is generally considered to be stronger and more influential on acidity than the resonance effect.

The additive nature of these electron-withdrawing inductive effects from the fluorine atoms at the ortho (position 2) and para (position 4) positions leads to a substantial stabilization of the carboxylate anion, resulting in a lower pKa value and therefore, a stronger acid.

Caption: Relationship between electronic effects and acidity.

Experimental Protocols for pKa Determination

The pKa of 2,4-difluorobenzoic acid can be accurately determined using several experimental techniques, with potentiometric and spectrophotometric titrations being the most common.

Potentiometric Titration

This method involves the titration of a solution of the acid with a standard solution of a strong base, while monitoring the pH of the solution using a pH meter.

Materials and Equipment:

-

2,4-Difluorobenzoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of 2,4-difluorobenzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration: a. Place a known volume (e.g., 50 mL) of the 2,4-difluorobenzoic acid solution into a beaker with a magnetic stir bar. b. Immerse the calibrated pH electrode into the solution and begin stirring. c. Record the initial pH of the solution. d. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). e. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. f. Continue the titration until the pH of the solution has risen significantly, well past the equivalence point.

-

Data Analysis: a. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). b. Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. c. The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the acid.

Caption: Workflow for pKa determination via potentiometry.

Spectrophotometric Method